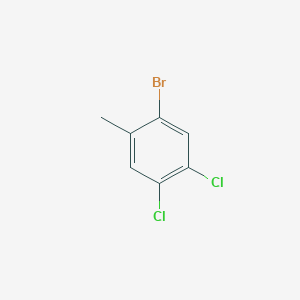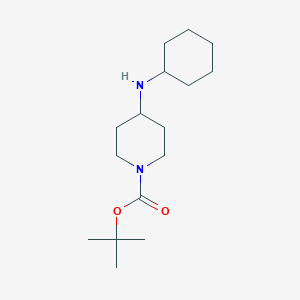
5-Bromo-4-chloro-2-methylpyridine 1-oxide
Descripción general
Descripción
5-Bromo-4-chloro-2-methylpyridine 1-oxide (BCMPO) is an organic compound with a wide variety of uses in the scientific research and medical fields. BCMPO is a heterocyclic compound, containing both bromine and chlorine, and is also known as 2-bromo-4-chloro-5-methylpyridin-1-oxide. It is a colorless solid, and is soluble in water and other common organic solvents. BCMPO has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a catalyst.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound 5-Bromo-4-chloro-2-methylpyridine 1-oxide has been utilized in the synthesis of various chemical complexes. For example, a study involved the synthesis of copper(II) and oxido-vanadium(IV) complexes using a similar compound, 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol. This process involves multiple stages, including the removal of specific groups and complete thermal decomposition to metal oxide (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).
Crystal Structure and Antibacterial Activity
- Another study focused on a Schiff base compound closely related to this compound. It was synthesized and analyzed for its crystal structure and antibacterial activities. This compound showed excellent antibacterial properties, which highlights the potential biological applications of similar compounds (Wang, Nong, Sht, & Qi, 2008).
Spectroscopic Properties
- The ultraviolet absorption spectra of compounds like 4-chloro- and bromopyridine N-oxides, which are structurally similar to this compound, have been studied. The research provided insights into the electronic transitions involving oxygen non-bonding electrons and π-electrons, crucial for understanding the photophysical properties of such compounds (Hata, 1956).
Synthesis of Nicotine Insecticides
- A circular microreaction method was developed for the synthesis of 3-methylpyridine-N-oxide, an intermediate in preparing 2-chloro-5-methylpyridine, which can synthesize nicotine insecticides. This method offers a safer and more efficient production process, highlighting the compound's significance in the agricultural sector (Sang, Huang, & Xu, 2020).
Molecular Structures and Vibrational Spectra
- The molecular structures and vibrational spectra of similar N-oxide compounds have been determined, providing valuable information on the structural and electronic characteristics of these molecules. Such data are crucial for understanding the chemical behavior and potential applications of compounds like this compound (Chiang & Song, 1983).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-4-chloro-2-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-4-2-6(8)5(7)3-9(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXSYVQEPYNCMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=[N+]1[O-])Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546634 | |
| Record name | 5-Bromo-4-chloro-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103971-43-3 | |
| Record name | 5-Bromo-4-chloro-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[4-[2-[[9-[(3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-6-aminopurin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1283038.png)


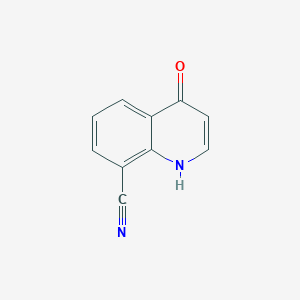
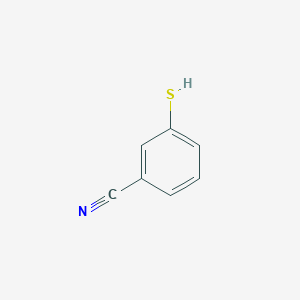
![3-amino-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1283054.png)

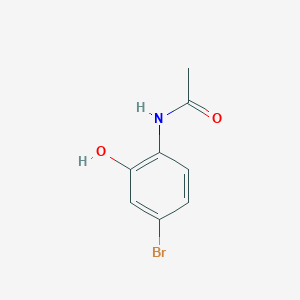
![2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B1283066.png)

